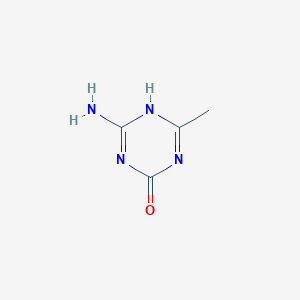

4-Amino-6-methyl-1,3,5-triazin-2-ol

Description

The exact mass of the compound 4-Amino-6-methyl-1,3,5-triazin-2-ol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4-Amino-6-methyl-1,3,5-triazin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-methyl-1,3,5-triazin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-methyl-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTHDVPZNWJUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274686 | |

| Record name | 4-Amino-6-methyl-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16352-06-0 | |

| Record name | 4-Amino-6-methyl-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Amino-6-methyl-1,3,5-triazin-2-ol: Core Properties and Experimental Analysis

Introduction

4-Amino-6-methyl-1,3,5-triazin-2-ol, also known by its more stable tautomeric name 4-amino-6-methyl-1H-1,3,5-triazin-2-one, is a heterocyclic organic compound belonging to the s-triazine class.[1] The 1,3,5-triazine scaffold is of significant interest in medicinal and agricultural chemistry due to its versatile structure, which allows for extensive functionalization and results in a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This compound, in particular, is a known environmental transformation product and metabolite of several sulfonylurea herbicides, such as Thifensulfuron-methyl and Prosulfuron.[4]

This technical guide provides a comprehensive overview of the core basic properties of 4-Amino-6-methyl-1,3,5-triazin-2-ol, detailing its physicochemical characteristics, spectroscopic profile, and the experimental methodologies used for their determination.

Chemical Identity and Structure

The compound exists in a tautomeric equilibrium between the '-ol' (lactim) and '-one' (lactam) forms. Spectroscopic evidence and quantum chemical calculations on related amino-triazinones strongly indicate that the lactam form, 4-amino-6-methyl-1,3,5-triazin-2(1H)-one, is the predominant and more stable tautomer in the solid state.[5]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 4-amino-6-methyl-1H-1,3,5-triazin-2-one | [4] |

| Synonyms | 4-Amino-6-methyl-1,3,5-triazin-2-ol, Acetoguanide | [4] |

| CAS Number | 16352-06-0 | [4][6] |

| Molecular Formula | C₄H₆N₄O | [4][6] |

| SMILES | CC1=NC(=NC(=O)N1)N | [4] |

| InChIKey | UUTHDVPZNWJUFV-UHFFFAOYSA-N |[4] |

Physicochemical Properties

The fundamental physicochemical properties of the compound are summarized below. These values are critical for applications in drug development, influencing factors such as solubility, absorption, and formulation.

Table 2: Core Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 126.12 g/mol | [4][6] |

| Melting Point | >350 °C (with decomposition) for a related chloro-amino-triazinone | [5] |

| pKa (Dissociation Constant) | Data for the specific compound is not readily available in the provided search results. A predicted pKa for the related 2-Amino-4-methoxy-6-methyl-1,3,5-triazine is 3.65±0.10. | [7] |

| Solubility | Slightly soluble in Chloroform and DMSO (for a related methoxy derivative) | [7] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [6] |

| XLogP3-AA (Computed) | -1.2 | [4] |

| Hydrogen Bond Donor Count | 3 (Computed) | [4] |

| Hydrogen Bond Acceptor Count | 4 (Computed) |[4] |

Basicity and pKa

The basicity of 4-amino-6-methyl-1,3,5-triazin-2-ol is attributed to the nitrogen atoms in the triazine ring and the exocyclic amino group. The pKa value is a quantitative measure of this basicity. While an experimental value for the target compound is not available, the predicted pKa of a structurally similar compound (2-Amino-4-methoxy-6-methyl-1,3,5-triazine) is 3.65, suggesting it is a weak base.[7] The protonation state, governed by the pKa, is crucial for receptor binding and membrane permeability in biological systems.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on data from closely related amino-triazine derivatives, the following spectral characteristics are expected.[5][8][9][10][11]

Table 3: Expected Spectroscopic Data

| Technique | Expected Features | Rationale / Comparison Compound |

|---|---|---|

| ¹H NMR | ~10.8–11.8 ppm: Broad singlet, acidic proton (ring N-H) ~6.0-7.0 ppm: Broad signal (exocyclic -NH₂) ~2.0-2.5 ppm: Singlet (methyl -CH₃) | Based on spectra of 4-chloro-6-amino-1,3,5-triazin-2(1H)-ones, which show the ring N-H proton in this downfield region.[5] Signals for amino and methyl groups are typical for this scaffold. |

| ¹³C NMR | ~160-170 ppm: Carbonyl carbon (C=O) ~150-160 ppm: Triazine ring carbons ~20-25 ppm: Methyl carbon (-CH₃) | Consistent with ¹³C NMR data for various amino-1,3,5-triazine derivatives.[8][9] |

| FT-IR (cm⁻¹) | ~3100–3400 cm⁻¹: Broad bands (N-H stretching from both ring and amino groups) ~1650–1740 cm⁻¹: Strong absorption (C=O stretching of the lactam group) ~1550-1600 cm⁻¹: N=C-N ring stretching | The presence of a strong carbonyl band confirms the predominance of the lactam tautomer.[5] N-H stretching bands are characteristic of the amino and amide-like ring fragments.[5][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for determining the key properties discussed.

Protocol for pKa Determination (Potentiometric Titration)

This protocol describes a general method for determining the dissociation constant (pKa) of a weakly basic compound.

-

Solution Preparation: Prepare a solution of 4-Amino-6-methyl-1,3,5-triazin-2-ol at a known concentration (e.g., 0.01 M) in a suitable solvent system, such as an aqueous solution with a co-solvent like DMSO to ensure solubility.[12]

-

Titration: Calibrate a pH meter using standard buffers. Place the solution in a thermostated vessel and titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve.

Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often used for triazine derivatives due to good solubility and its ability to avoid exchange of labile N-H protons.[8][9]

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[8][9] Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.[8][10]

-

Acquisition: Record the spectrum using an FT-IR spectrometer. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

-

Biological and Synthetic Context

Biological Significance

4-Amino-6-methyl-1,3,5-triazin-2-ol is primarily documented as a metabolite of widely used sulfonylurea herbicides.[4] Its formation is a key step in the environmental degradation pathway of these agrochemicals. The broader 1,3,5-triazine scaffold is a privileged structure in drug discovery, with derivatives showing promise as anticancer, antifungal, and anti-inflammatory agents.[1][3][13] This makes understanding the properties of its fundamental building blocks and metabolites essential for both environmental science and medicinal chemistry.

General Synthesis Pathway

Amino-substituted s-triazines are typically synthesized starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of the chlorine atoms allows for their sequential substitution by various nucleophiles.

This stepwise substitution, controlled by reaction conditions such as temperature, allows for the creation of a diverse library of triazine derivatives for screening in drug development and agricultural applications.[5]

References

- 1. 4-Amino-6-methyl-1,3,5-triazin-2-ol | 16352-06-0 | Benchchem [benchchem.com]

- 2. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. 4-Amino-6-methyl-1,3,5-triazin-2-ol | C4H6N4O | CID 135399234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS#: 1668-54-8 [m.chemicalbook.com]

- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors [mdpi.com]

- 9. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. saudijournals.com [saudijournals.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Amino-6-methyl-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Amino-6-methyl-1,3,5-triazin-2-ol, also known by its IUPAC name 4-amino-6-methyl-1H-1,3,5-triazin-2-one. This document details its chemical structure, properties, and provides a theoretical framework for its synthesis and characterization based on established methodologies for analogous triazine derivatives. While specific experimental data for this compound is not extensively available in public literature, this guide consolidates known information and presents logical experimental workflows for its study. Particular attention is given to spectroscopic analysis techniques and potential biological significance, making it a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

4-Amino-6-methyl-1,3,5-triazin-2-ol is a heterocyclic organic compound featuring a triazine ring core. The structure is characterized by an amino group at position 4, a methyl group at position 6, and a hydroxyl group at position 2, which exists in tautomeric equilibrium with its keto form, 4-amino-6-methyl-1H-1,3,5-triazin-2-one. This tautomerism is a key feature of this class of compounds.

Caption: Keto-enol tautomerism of the title compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-amino-6-methyl-1H-1,3,5-triazin-2-one | PubChem[1] |

| Molecular Formula | C4H6N4O | PubChem[1] |

| Molecular Weight | 126.12 g/mol | PubChem[1] |

| CAS Number | 16352-06-0 | PubChem[1] |

| Synonyms | Acetoguanide, 4-Amino-6-methyl-1,3,5-triazin-2-ol | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 0 | PubChem (Computed)[1] |

| LogP (Computed) | -1.2 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A logical approach would be the reaction of methyl acetate with biguanide hydrochloride in the presence of a strong base like sodium methoxide in methanol, followed by reflux.

Caption: Logical workflow for synthesis and purification.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add biguanide hydrochloride (1 equivalent). Stir the mixture at room temperature for 30 minutes.

-

Addition of Ester: Add methyl acetate (1 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 6-7.

-

Isolation: Cool the neutralized mixture in an ice bath to facilitate the precipitation of the product. Collect the solid by vacuum filtration and wash with cold methanol.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4-Amino-6-methyl-1,3,5-triazin-2-ol.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, MS, IR) and elemental analysis.

Spectroscopic and Analytical Data (Predicted)

Although experimental spectra for 4-Amino-6-methyl-1,3,5-triazin-2-ol are not available, predicted data based on the analysis of structurally similar compounds can provide valuable guidance for characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet corresponding to the methyl protons (around δ 2.1-2.3 ppm). Broad signals for the amino and hydroxyl/amide protons, which may be exchangeable with D₂O. |

| ¹³C NMR | Resonances for the methyl carbon, and three distinct signals for the triazine ring carbons, with the carbonyl/hydroxylated carbon appearing at a characteristic downfield shift. |

| Mass Spec. | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 126.12 g/mol . |

| IR Spec. | Characteristic absorption bands for N-H stretching (amino and amide groups), C=O stretching (amide/keto form), and C=N stretching of the triazine ring. |

Biological Activity and Potential Applications

4-Amino-6-methyl-1,3,5-triazin-2-ol is a known environmental transformation product of the herbicides prosulfuron and thifensulfuron-methyl.[1] This suggests its potential role in toxicological and environmental impact studies of these agricultural chemicals.

The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of 4-Amino-6-methyl-1,3,5-triazin-2-ol, particularly the amino and hydroxyl/keto functionalities, provide opportunities for hydrogen bonding and other interactions with biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of triazine derivatives as kinase inhibitors, a hypothetical signaling pathway that could be investigated for modulation by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt pathway.

Conclusion

4-Amino-6-methyl-1,3,5-triazin-2-ol is a compound of interest due to its relationship with widely used herbicides and the established biological importance of the triazine scaffold. This guide provides a foundational understanding of its chemical nature and outlines a clear path for its synthesis and characterization. Further research into its biological activities is warranted to explore its potential toxicological profile and any therapeutic applications. The methodologies and predictive data presented herein serve as a valuable starting point for researchers and drug development professionals seeking to investigate this and related triazine compounds.

References

An In-depth Technical Guide to 4-Amino-6-methyl-1,3,5-triazin-2-ol

IUPAC Name: 4-Amino-6-methyl-1H-1,3,5-triazin-2-one

Synonyms: Acetoguanide, 4-Amino-6-methyl-1,3,5-triazin-2-ol

CAS Number: 16352-06-0

Molecular Formula: C₄H₆N₄O

Molecular Weight: 126.12 g/mol [1]

This technical guide provides a comprehensive overview of 4-amino-6-methyl-1,3,5-triazin-2-ol, including its chemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-amino-6-methyl-1,3,5-triazin-2-ol is presented in the table below. This compound exists in a tautomeric equilibrium between the "-ol" and "-one" forms, with the keto form (4-amino-6-methyl-1H-1,3,5-triazin-2-one) being the more stable and commonly represented structure.

| Property | Value | Reference |

| IUPAC Name | 4-amino-6-methyl-1H-1,3,5-triazin-2-one | [1] |

| Common Name | Acetoguanide | [1] |

| CAS Number | 16352-06-0 | [1] |

| Molecular Formula | C₄H₆N₄O | [1] |

| Molecular Weight | 126.12 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | >300 °C (Decomposes) | |

| Solubility | Sparingly soluble in water and common organic solvents. | |

| pKa | Data not available |

Synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol

The synthesis of substituted 1,3,5-triazines can be achieved through various routes. A common and versatile method involves the sequential substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2] Another approach involves the cyclotrimerization of nitriles.

General Experimental Protocol for Substituted 1,3,5-Triazines

This protocol is based on the sequential substitution of cyanuric chloride and would need to be optimized for the specific synthesis of 4-amino-6-methyl-1H-1,3,5-triazin-2-one.

Materials:

-

Cyanuric chloride

-

Ammonia (or an ammonia equivalent)

-

A methylating agent (e.g., methyl Grignard reagent, followed by hydrolysis and oxidation, or a more direct precursor)

-

A hydroxylating agent (e.g., sodium hydroxide)

-

Anhydrous acetonitrile (or other suitable aprotic solvent)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Standard laboratory glassware and purification equipment (e.g., for column chromatography, recrystallization)

Procedure:

-

First Substitution (Amination): Dissolve cyanuric chloride in anhydrous acetonitrile and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen). Add one equivalent of an amine (in this case, ammonia or a protected form) and a slight excess of a non-nucleophilic base like DIPEA. The reaction is typically stirred at a low temperature for several hours to achieve monosubstitution.[2]

-

Second Substitution (Methylation): To the solution containing the monoamino-dichloro-triazine, add one equivalent of a suitable methylating agent. The reaction conditions (temperature, time) will depend on the specific reagent used.

-

Third Substitution (Hydroxylation): The final chlorine atom is replaced with a hydroxyl group by reacting the intermediate with a hydroxide source, such as aqueous sodium hydroxide. This step may require heating to proceed at a reasonable rate.

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified by standard techniques such as recrystallization or column chromatography.

Characterization:

The structure of the final product should be confirmed using modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the protons and carbons in the molecule, respectively.

-

Infrared (IR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as N-H, C=O, and C-N bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Note: Specific spectroscopic data for 4-amino-6-methyl-1H-1,3,5-triazin-2-one is not available in the provided search results. The data presented here is for related compounds and for illustrative purposes.

Illustrative Spectroscopic Data for Related Triazine Derivatives:

-

¹H NMR (in DMSO-d₆): Protons on the methyl group would likely appear as a singlet around δ 2.0-2.5 ppm. The amino protons would appear as a broad singlet, and the N-H proton of the triazine ring would also be present.

-

¹³C NMR (in DMSO-d₆): The carbon of the methyl group would appear around δ 20-25 ppm. The carbons of the triazine ring would appear in the range of δ 150-170 ppm. The carbonyl carbon would be the most downfield of the ring carbons.

-

FTIR (KBr pellet): Characteristic peaks would be expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and triazine ring vibrations.

References

An In-depth Technical Guide to 4-Amino-6-methyl-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-6-methyl-1,3,5-triazin-2-ol, also known as Acetoguanide. The document summarizes its key physicochemical properties. While this compound is a known environmental transformation product of certain herbicides, detailed experimental protocols for its synthesis and specific biological activities are not extensively documented in publicly available literature. This guide consolidates the available information and provides context based on the broader class of 1,3,5-triazine derivatives.

Core Molecular Information

4-Amino-6-methyl-1,3,5-triazin-2-ol is a heterocyclic organic compound belonging to the triazine family. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 126.12 g/mol | [1] |

| Molecular Formula | C₄H₆N₄O | [1] |

| CAS Number | 16352-06-0 | [1] |

| IUPAC Name | 4-amino-6-methyl-1H-1,3,5-triazin-2-one | [1] |

| Synonyms | Acetoguanide, 4-Amino-6-methyl-s-triazin-2-ol | [1] |

Physicochemical Properties

| Property | Computed Value |

| XLogP3 | -1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Exact Mass | 126.05416083 |

| Monoisotopic Mass | 126.05416083 |

| Topological Polar Surface Area | 82.8 Ų |

| Heavy Atom Count | 9 |

| Complexity | 148 |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol is not explicitly described in the reviewed literature. However, the synthesis of substituted 1,3,5-triazin-2-one derivatives generally follows established chemical routes. Two common strategies involve the use of cyanuric chloride or biguanide precursors.

General Synthetic Strategies for 1,3,5-Triazine Derivatives:

-

From Cyanuric Chloride: The synthesis of many triazine derivatives begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor that allows for the sequential substitution of its chlorine atoms with various nucleophiles.[2] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis of di- and tri-substituted triazines. For the synthesis of a 4-amino-6-methyl-1,3,5-triazin-2-ol, a hypothetical pathway could involve the sequential reaction of cyanuric chloride with a methylating agent, an aminating agent, and subsequent hydrolysis of the remaining chlorine atom.

-

From Biguanides: Another common route to 1,3,5-triazine derivatives is the reaction of biguanides with esters or other carbonyl compounds.[3] For instance, aiming for the synthesis of final 6-substituted 4-amino-1,3,5-triazin-2-yl derivatives, esters can be reacted with appropriate biguanide hydrochlorides in a solution of sodium methoxide in methanol at reflux.[4]

Below is a generalized workflow for the synthesis of substituted 1,3,5-triazines, which could be adapted for the synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Amino-6-methyl-1,3,5-triazin-2-ol are not available in the public domain. For structurally related compounds, such as other substituted triazines, extensive spectroscopic characterization is typically performed to confirm their identity. For example, the structures of new 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives were confirmed using IR, NMR, and mass spectrometry methods.[4] Similarly, detailed 1H and 13C NMR data are available for various other triazine derivatives.

Biological Activity and Signaling Pathways

There is a lack of specific information regarding the biological activity and associated signaling pathways of 4-Amino-6-methyl-1,3,5-triazin-2-ol. It is known to be an environmental transformation product of the herbicides thifensulfuron-methyl and prosulfuron.[1]

The broader class of 1,3,5-triazine derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many triazine derivatives have been investigated for their potential as anticancer agents. For example, some have been shown to induce apoptosis in cancer cells.[5]

-

Antimicrobial and Antifungal Activity: Various substituted triazines have demonstrated antibacterial and antifungal properties.[6]

-

Herbicidal Activity: Triazine derivatives are widely used as herbicides.

The mechanism of action for these biological effects is highly dependent on the specific substitutions on the triazine ring. Without experimental data for 4-Amino-6-methyl-1,3,5-triazin-2-ol, any discussion of its potential biological activity would be speculative.

The following diagram illustrates a general workflow for screening the biological activity of novel chemical compounds, which would be applicable to 4-Amino-6-methyl-1,3,5-triazin-2-ol should it be investigated in the future.

Conclusion

4-Amino-6-methyl-1,3,5-triazin-2-ol is a well-characterized small molecule in terms of its basic chemical properties. However, there is a significant lack of publicly available, in-depth experimental data regarding its synthesis, spectroscopic characterization, and biological activity. While the broader family of 1,3,5-triazines is of great interest to researchers in medicinal and agricultural chemistry, this specific compound appears to be understudied. Further research would be required to elucidate its specific properties and potential applications.

References

- 1. 4-Amino-6-methyl-1,3,5-triazin-2-ol | C4H6N4O | CID 135399234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 5. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-6-methyl-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-methyl-1,3,5-triazin-2-ol, a heterocyclic compound belonging to the triazine class, has garnered interest within the scientific community for its potential applications in medicinal chemistry and agrochemistry. This technical guide provides a comprehensive review of the existing literature, focusing on its chemical synthesis, physicochemical properties, and known biological activities. This document aims to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics and other bioactive agents.

Introduction

Substituted 1,3,5-triazines are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1][2] The structural versatility of the triazine core allows for the introduction of various functional groups, enabling the fine-tuning of their pharmacological and toxicological profiles. 4-Amino-6-methyl-1,3,5-triazin-2-ol, also known by its tautomeric form 4-amino-6-methyl-1,3,5-triazin-2(1H)-one, is a notable member of this family. Its structure presents opportunities for further chemical modification to explore its therapeutic potential. This guide summarizes the current state of knowledge on this compound, with a focus on providing practical information for laboratory research and development.

Chemical and Physical Properties

The fundamental properties of 4-Amino-6-methyl-1,3,5-triazin-2-ol are summarized in the table below. It is important to note that this compound can exist in tautomeric forms, which can influence its chemical reactivity and biological interactions. The predominant tautomer in the solid state and in solution can be influenced by factors such as solvent polarity and pH.[3]

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₄O | [4] |

| Molecular Weight | 126.12 g/mol | [4] |

| IUPAC Name | 4-amino-6-methyl-1H-1,3,5-triazin-2-one | [4] |

| CAS Number | 16352-06-0 | [4] |

| Synonyms | Acetoguanide, 4-Amino-6-methyl-s-triazin-2-ol | [4] |

| Computed XLogP3 | -1.2 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 0 | [4] |

Note: The majority of the available data is based on computational models and data for structurally related compounds. Experimental data for 4-Amino-6-methyl-1,3,5-triazin-2-ol is limited in the public domain.

Synthesis and Characterization

General Experimental Protocol for Synthesis of 4-Amino-6-substituted-1,3,5-triazin-2(1H)-ones

The following is a generalized protocol based on the synthesis of structurally similar compounds and should be optimized for the specific synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol.[3]

Materials:

-

2-Amino-4-chloro-6-methyl-1,3,5-triazine

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Acetonitrile

-

Dilute Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Dissolve 2-amino-4-chloro-6-methyl-1,3,5-triazine in a suitable solvent such as a mixture of acetonitrile and water.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a 10% aqueous solution of sodium hydroxide dropwise while maintaining the temperature at 20-25 °C. The molar ratio of sodium hydroxide to the starting triazine should be approximately 2-2.4 : 1.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the reaction mixture to a pH of 3-4 with dilute hydrochloric acid.

-

The resulting precipitate, 4-amino-6-methyl-1,3,5-triazin-2-ol, can be collected by filtration.

-

Wash the product with cold deionized water and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization

Due to the limited availability of experimental spectral data for 4-Amino-6-methyl-1,3,5-triazin-2-ol, the following table presents typical spectral data for closely related amino-substituted triazinone derivatives.[2][3] This information can serve as a reference for the characterization of the target compound.

| Spectroscopic Technique | Expected Observations for Amino-substituted Triazinones |

| ¹H NMR | Signals corresponding to the methyl protons and the amine protons. The chemical shifts will be dependent on the solvent and the tautomeric form. |

| ¹³C NMR | Resonances for the methyl carbon and the three distinct carbons of the triazine ring. |

| IR (KBr) | A strong absorption band in the region of 1686–1707 cm⁻¹ characteristic of the C=O group of the lactam form.[3] Absorption bands corresponding to N-H stretching of the amino group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (126.12 g/mol ). |

Tautomerism

It is crucial for researchers to recognize that 4-Amino-6-methyl-1,3,5-triazin-2-ol can exist in different tautomeric forms: the -ol form and the -one form (lactam). The equilibrium between these tautomers is influenced by the solvent environment.[3] Computational studies on related 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones suggest that in the solid state and in polar solvents, the lactam form is generally more stable.[3]

Caption: Tautomeric equilibrium of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Biological Activities and Potential Applications

The biological activities of 4-Amino-6-methyl-1,3,5-triazin-2-ol have not been extensively reported. However, the broader class of 1,3,5-triazine derivatives has shown significant promise in various therapeutic areas.

Anticancer Potential

Many substituted 1,3,5-triazine derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[1] The mechanism of action for these compounds often involves the inhibition of key enzymes or interference with cellular signaling pathways. While no specific anticancer data exists for 4-Amino-6-methyl-1,3,5-triazin-2-ol, its core structure suggests it could be a valuable scaffold for the design of novel anticancer agents.

Enzyme Inhibition

Derivatives of 1,3,5-triazine have been identified as inhibitors of various enzymes, including monoamine oxidases (MAOs).[2] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. The potential of 4-Amino-6-methyl-1,3,5-triazin-2-ol as an enzyme inhibitor remains an unexplored area of research.

Agrochemical Applications

4-Amino-6-methyl-1,3,5-triazin-2-ol is a known environmental transformation product of the herbicides thifensulfuron-methyl and prosulfuron.[4] This indicates its relative stability in the environment and its potential role in the metabolic pathways of these agrochemicals.

Future Directions

The current body of literature on 4-Amino-6-methyl-1,3,5-triazin-2-ol is limited, presenting numerous opportunities for future research. Key areas for investigation include:

-

Development of a robust and high-yielding synthesis protocol.

-

Comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography) to confirm its structure and tautomeric preferences.

-

Systematic evaluation of its biological activity, including in vitro and in vivo studies against a panel of cancer cell lines and clinically relevant enzymes.

-

Investigation of its mechanism of action to identify specific molecular targets.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives.

The following workflow outlines a potential research plan for the further investigation of this compound.

Caption: Proposed workflow for the investigation of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Conclusion

4-Amino-6-methyl-1,3,5-triazin-2-ol represents a promising yet underexplored chemical entity. Its structural relationship to a class of compounds with proven biological significance warrants further investigation. This technical guide has consolidated the available information to provide a solid foundation for researchers to build upon. Future studies focused on its synthesis, characterization, and biological evaluation are essential to unlock its full potential in drug discovery and other applications.

References

- 1. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-6-methyl-1,3,5-triazin-2-ol | C4H6N4O | CID 135399234 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Amino-6-methyl-1,3,5-triazin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Amino-6-methyl-1,3,5-triazin-2-ol (CAS: 16352-06-0). Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this document outlines the expected spectroscopic features based on the analysis of structurally related 1,3,5-triazine derivatives. The guide covers anticipated data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are provided, along with logical workflows visualized using Graphviz diagrams. This document serves as a valuable resource for researchers working with this and similar triazine compounds, aiding in spectral interpretation and experimental design.

Introduction

4-Amino-6-methyl-1,3,5-triazin-2-ol is a heterocyclic organic compound with a triazine core, featuring amino, methyl, and hydroxyl functional groups. This substitution pattern suggests its potential for diverse chemical interactions and makes its structural elucidation crucial for research and development. Spectroscopic analysis is the cornerstone of such characterization, providing detailed information about the molecule's structure, connectivity, and chemical environment. This guide synthesizes the predicted spectroscopic data and outlines the methodologies for its acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Amino-6-methyl-1,3,5-triazin-2-ol. These predictions are derived from the known spectral characteristics of analogous compounds, including various substituted triazines.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The lactam-lactim tautomerism common in such heterocyclic systems may influence the precise peak positions.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amino) | 3400 - 3200 | Medium-Strong, Doublet | The presence of two bands is characteristic of a primary amine. |

| O-H Stretch (Hydroxy) | 3300 - 2500 | Broad, Strong | Indicative of the hydroxyl group of the lactim tautomer, likely with hydrogen bonding. |

| C=O Stretch (Amide) | 1750 - 1650 | Strong | Characteristic of the lactam tautomer. The presence and intensity will depend on the tautomeric equilibrium. |

| C=N Stretch (Triazine Ring) | 1650 - 1550 | Medium-Strong | Aromatic ring stretching vibrations. |

| N-H Bend (Amino) | 1640 - 1560 | Medium | Bending vibration of the primary amine. |

| C-H Stretch (Methyl) | 2980 - 2870 | Medium | Aliphatic C-H stretching. |

| C-H Bend (Methyl) | 1460 - 1370 | Medium | Aliphatic C-H bending. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide information on the different types of protons and their neighboring environments. Chemical shifts are influenced by the electron-withdrawing nature of the triazine ring and the presence of amino and hydroxyl groups.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet | 3H | The exact shift will depend on the solvent and electronic environment. |

| Amino Protons (-NH₂) | 5.0 - 7.0 | Broad Singlet | 2H | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| Hydroxyl/Amide Proton (-OH/-NH) | 8.0 - 12.0 | Broad Singlet | 1H | The position of this exchangeable proton is highly variable and depends on the dominant tautomeric form and experimental conditions. |

The carbon NMR spectrum will reveal the number of distinct carbon environments in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Methyl Carbon (-CH₃) | 20 - 30 | Aliphatic carbon signal. |

| Triazine Ring Carbons (C-NH₂, C-CH₃) | 160 - 170 | Aromatic carbons attached to amino and methyl groups. |

| Triazine Ring Carbon (C-OH/C=O) | 170 - 180 | The chemical shift will be significantly influenced by whether it exists in the lactim (-C-OH) or lactam (-C=O) form. |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| Ion Type | Expected m/z | Notes |

| Molecular Ion [M]⁺ | 126.05 | Corresponding to the molecular formula C₄H₆N₄O. |

| Fragment Ions | Varies | Common fragmentation pathways for triazines may involve the loss of small neutral molecules such as HCN, N₂, and CO. The fragmentation pattern can help confirm the structure. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation :

-

Solid State (KBr Pellet) :

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Solid State (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical due to the potential for low solubility and its effect on the chemical shifts of exchangeable protons.

-

Cap the NMR tube and gently agitate to dissolve the sample completely.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Data Acquisition :

-

¹H NMR :

-

Acquire the spectrum using a standard single-pulse experiment.

-

The spectral width should be sufficient to cover all expected proton signals (e.g., 0-15 ppm).

-

An appropriate number of scans should be collected to achieve a good signal-to-noise ratio.

-

-

¹³C NMR :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

The spectral width should cover the expected range for all carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, which could be a standalone instrument or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray Ionization (ESI) or Electron Impact (EI) are common ionization techniques.

-

Sample Preparation :

-

Direct Infusion : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL). Infuse the solution directly into the ion source.

-

LC-MS : Prepare a solution of the sample in a solvent compatible with the mobile phase. Inject the solution onto an appropriate HPLC column for separation before introduction into the mass spectrometer.

-

-

Data Acquisition :

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Acquire data in full scan mode to detect the molecular ion and major fragment ions.

-

If further structural information is needed, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and inducing fragmentation.

-

Workflow Visualizations

The following diagrams illustrate the logical workflows for the described spectroscopic analyses.

Caption: Workflow for Infrared (IR) Spectroscopy.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 4-Amino-6-methyl-1,3,5-triazin-2-ol. While direct experimental data is currently scarce, the predicted data and generalized experimental protocols offer a solid starting point for researchers. The provided workflows serve as a practical guide for the systematic spectroscopic analysis of this and related triazine compounds. It is recommended that experimental data, once acquired, be compared with the predictions outlined in this document to facilitate a comprehensive structural elucidation.

An In-depth Technical Guide to the Environmental Metabolite 4-Amino-6-methyl-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental metabolite 4-Amino-6-methyl-1,3,5-triazin-2-ol. This compound is a notable transformation product of widely used sulfonylurea herbicides, Thifensulfuron-methyl and Prosulfuron. This document details its formation in the environment, its chemical and physical properties, and analytical methodologies for its detection. Furthermore, it explores its potential ecotoxicological impact and effects on cellular signaling pathways. Standardized experimental protocols for its synthesis, environmental analysis, and toxicological evaluation are also provided to support further research in this area.

Introduction

4-Amino-6-methyl-1,3,5-triazin-2-ol, also known by its Chemical Abstracts Service (CAS) number 16352-06-0, is an environmental metabolite of significant interest due to its origin from the degradation of sulfonylurea herbicides.[1] The widespread use of parent compounds such as Thifensulfuron-methyl and Prosulfuron in agriculture raises concerns about the environmental fate and potential biological activity of their degradation products.[1] Understanding the behavior of 4-Amino-6-methyl-1,3,5-triazin-2-ol in various environmental compartments is crucial for a complete ecological risk assessment of the parent herbicides. This guide aims to consolidate the current knowledge on this metabolite and provide a technical resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-6-methyl-1,3,5-triazin-2-ol is presented in Table 1. These properties are essential for predicting its environmental transport, fate, and bioavailability.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₄O | [1] |

| Molecular Weight | 126.12 g/mol | [1][2] |

| CAS Number | 16352-06-0 | [1][2] |

| IUPAC Name | 4-amino-6-methyl-1H-1,3,5-triazin-2-one | [1] |

| Synonyms | Acetoguanide, O-Desmethyl triazine amine (IN-B5528) | [1] |

| Appearance | Solid (predicted) | |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [2] |

Environmental Formation and Fate

4-Amino-6-methyl-1,3,5-triazin-2-ol is primarily formed in the environment through the degradation of the sulfonylurea herbicides Thifensulfuron-methyl and Prosulfuron.[1] The primary pathway for its formation involves the cleavage of the sulfonylurea bridge of the parent herbicide molecule. This degradation can be influenced by both abiotic and biotic factors.

Abiotic Degradation:

-

Hydrolysis: The sulfonylurea linkage is susceptible to hydrolysis, a process that is highly dependent on the pH of the surrounding medium. Generally, hydrolysis is more rapid under acidic conditions.[3]

Biotic Degradation:

-

Microbial Metabolism: Soil microorganisms play a crucial role in the breakdown of sulfonylurea herbicides.[3] Enzymatic activities of various soil bacteria and fungi can lead to the cleavage of the sulfonylurea bridge, resulting in the formation of 4-Amino-6-methyl-1,3,5-triazin-2-ol and other metabolites.

The persistence of the parent herbicides, and consequently the formation of this metabolite, can vary significantly depending on soil type, temperature, moisture, and microbial activity. For instance, the dissipation half-life (DT50) of prosulfuron in soil has been shown to be positively correlated with soil pH, ranging from 6.5 days at pH 5.4 to 122.9 days at pH 7.9.[3] Similarly, the persistence of thifensulfuron-methyl in aquatic environments is influenced by factors such as hydrolysis, photolysis, and microbial degradation, with reported half-lives varying based on environmental conditions.[2]

Figure 1: Formation of 4-Amino-6-methyl-1,3,5-triazin-2-ol from parent herbicides.

Ecotoxicological Profile

Currently, there is a notable lack of publicly available quantitative data on the ecotoxicity of 4-Amino-6-methyl-1,3,5-triazin-2-ol for key aquatic organisms. While the ecotoxicological profiles of the parent sulfonylurea herbicides are more extensively studied, the specific impact of this metabolite remains an area requiring further investigation. The ecotoxicity of sulfonylurea herbicides and their degradation products can be assessed using standardized bioassays.[4]

Table 2: Ecotoxicity Data for 4-Amino-6-methyl-1,3,5-triazin-2-ol

| Organism | Test | Endpoint | Value (mg/L) | Reference |

| Algae (Pseudokirchneriella subcapitata) | 72h Growth Inhibition | EC₅₀ | Not Available | |

| Crustacean (Daphnia magna) | 48h Immobilization | EC₅₀ | Not Available | |

| Fish (Danio rerio) | 96h Acute Toxicity | LC₅₀ | Not Available |

While specific data for this metabolite is lacking, studies on other triazine compounds indicate potential for adverse effects on aquatic life.[5]

Potential Effects on Signaling Pathways

The biological effects of triazine compounds, including herbicides and their metabolites, have been investigated in various biological systems. Two key areas of impact are the photosynthetic electron transport chain in plants and steroidogenesis in animals.

Photosynthetic Electron Transport Chain

Triazine herbicides are known to inhibit photosynthesis by blocking the electron transport chain at Photosystem II (PSII). They bind to the D1 protein of the PSII reaction center, thereby displacing plastoquinone and interrupting electron flow. This leads to an accumulation of reactive oxygen species and ultimately cell death in susceptible plants. While the parent herbicides are potent inhibitors, the effect of the 4-Amino-6-methyl-1,3,5-triazin-2-ol metabolite on this pathway is not well-characterized but warrants investigation.

Figure 2: Potential inhibition of the photosynthetic electron transport chain by triazine metabolites.

Steroidogenesis

Studies have shown that some triazine herbicides and their chlorinated metabolites can alter steroidogenesis in vertebrate models.[6][7][8][9] These compounds have been observed to induce concentration-dependent increases in progesterone and testosterone levels in Leydig cells.[6][7][8][9] The proposed mechanism involves the altered expression of genes involved in steroid biosynthesis. Given the structural similarity, it is plausible that 4-Amino-6-methyl-1,3,5-triazin-2-ol could also interact with components of the steroidogenic pathway.

References

- 1. 4-Amino-6-methyl-1,3,5-triazin-2-ol | C4H6N4O | CID 135399234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Persistence of the sulfonylurea herbicides thifensulfuron-methyl, ethametsulfuron-methyl, and metsulfuron-methyl in farm dugouts (ponds) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of Wastewaters Containing Sulfonylurea Herbicides by Electroflotation: Chemical and Ecotoxicological Efficacy [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis of substituted 4(6)-amino-1,3,5-triazin-2-ones and -1,3,5-triazin-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol, also known as acetoguanide. The synthesis is based on the condensation reaction between guanidine and ethyl acetoacetate. This protocol includes a comprehensive list of materials and reagents, a step-by-step procedure, and methods for purification and characterization of the final product. Additionally, quantitative data is summarized, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility for researchers in the fields of medicinal chemistry and drug development.

Introduction

4-Amino-6-methyl-1,3,5-triazin-2-ol is a heterocyclic compound belonging to the triazine class. Triazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structural motif of an amino-substituted triazinone is found in various pharmacologically active molecules. The synthesis of this compound is a fundamental step for further derivatization and biological screening. The described protocol offers a straightforward and accessible method for the preparation of this key intermediate.

Chemical Reaction

The synthesis proceeds via a condensation reaction between guanidine and ethyl acetoacetate, leading to the formation of the triazine ring.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₆N₄O | [1] |

| Molecular Weight | 126.12 g/mol | [1][2] |

| Purity | 95% | [2] |

| CAS Number | 16352-06-0 | [1][2] |

Note: Detailed experimental yields should be determined by the researcher upon completion of the synthesis and purification.

Experimental Protocol

This protocol details the necessary reagents, equipment, and steps for the synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Materials and Reagents

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Deionized water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

pH paper or pH meter

-

Rotary evaporator

-

Recrystallization apparatus

Procedure

-

Preparation of Guanidine Free Base: In a 250 mL round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add guanidine hydrochloride portion-wise with stirring. The reaction will generate a precipitate of sodium chloride. Stir the mixture at room temperature for 30 minutes to ensure complete reaction.

-

Reaction Setup: Filter the mixture to remove the sodium chloride precipitate. Transfer the ethanolic solution of guanidine free base to a clean 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the stirred guanidine solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A white precipitate of 4-Amino-6-methyl-1,3,5-triazin-2-ol should form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimum amount of hot deionized water. If the product is not readily soluble in water, a small amount of acetic acid can be added to aid dissolution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry them in a desiccator or a vacuum oven at a low temperature.

-

Characterization: The identity and purity of the final product can be confirmed by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium ethoxide is a strong base and is corrosive. Handle it with care and avoid contact with skin and eyes.

-

Ethanol is flammable. Keep it away from open flames and sparks.

-

All reactions should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol. By following the outlined procedures, researchers can reliably prepare this valuable compound for further studies in drug discovery and development. The provided quantitative data and workflow diagram aim to facilitate the successful execution and reproducibility of this synthesis.

References

Application Notes and Protocols for the NMR Characterization of 4-Amino-6-methyl-1,3,5-triazin-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-6-methyl-1,3,5-triazin-2-ol is a heterocyclic compound belonging to the triazine class of molecules, which are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of such compounds. However, triazine derivatives can present challenges in NMR analysis, including poor solubility in common deuterated solvents and spectral complexity. This document provides a detailed protocol for the NMR characterization of 4-Amino-6-methyl-1,3,5-triazin-2-ol, addressing these potential challenges.

Predicted NMR Spectral Data

Due to the limited availability of published experimental NMR data for 4-Amino-6-methyl-1,3,5-triazin-2-ol, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and known substituent effects on the triazine ring.

Table 1: Predicted ¹H NMR Data for 4-Amino-6-methyl-1,3,5-triazin-2-ol.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (H1) | ~2.1 | Singlet | 3H |

| NH₂ (H2) | ~6.5 | Broad Singlet | 2H |

| OH (H3) | ~10.5 | Broad Singlet | 1H |

| NH (H4) | ~8.0 | Broad Singlet | 1H |

Note: The chemical shifts of protons attached to heteroatoms (NH₂, OH, NH) can be broad and their positions can vary significantly with solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for 4-Amino-6-methyl-1,3,5-triazin-2-ol.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| CH₃ (C1) | ~20 |

| C-O (C2) | ~170 |

| C-NH₂ (C3) | ~168 |

| C-CH₃ (C4) | ~165 |

Experimental Protocols

This section details the recommended materials and methods for the NMR analysis of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Materials and Equipment

-

Compound: 4-Amino-6-methyl-1,3,5-triazin-2-ol

-

Deuterated Solvents: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve polar compounds.[1] Other solvents like methanol-d₄ (MeOD) or a mixture of CDCl₃ with a small amount of trifluoroacetic acid (TFA) can be tested if solubility is an issue.[2]

-

Internal Standard: Tetramethylsilane (TMS) for organic solvents.

-

NMR Tubes: 5 mm high-resolution NMR tubes.

-

Equipment:

-

Vortex mixer

-

Pipettes

-

NMR Spectrometer (300 MHz or higher)

-

Sample Preparation Protocol

-

Dissolution: Weigh approximately 5-10 mg of 4-Amino-6-methyl-1,3,5-triazin-2-ol for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a small, clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]

-

Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if the compound has poor solubility, but monitor for any degradation.[1]

-

Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution to a 5 mm NMR tube using a pipette. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[4]

-

Internal Standard: Add a small amount of TMS (if not already present in the solvent) to the NMR tube as an internal reference (0.00 ppm).

-

Capping and Labeling: Securely cap and label the NMR tube.

¹H NMR Spectroscopy Protocol

-

Spectrometer Frequency: ≥ 300 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Spectral Width: 0-12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (or more, depending on concentration)

-

Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy Protocol

-

Spectrometer Frequency: ≥ 75 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Spectral Width: 0-200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Temperature: 298 K (25 °C)

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of 4-Amino-6-methyl-1,3,5-triazin-2-ol with atom labeling for NMR correlation.

Experimental Workflow

References

Application Note: HPLC Purity Analysis of 4-Amino-6-methyl-1,3,5-triazin-2-ol

Abstract

This application note provides a detailed protocol for the determination of the purity of 4-Amino-6-methyl-1,3,5-triazin-2-ol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for researchers, scientists, and professionals in the field of drug development and quality control. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation and analysis. Additionally, representative data and visualizations are provided to guide the user through the experimental workflow and data interpretation.

Introduction

4-Amino-6-methyl-1,3,5-triazin-2-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and as a building block in organic synthesis.[1] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of any downstream applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of chemical compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Formic acid (analytical grade).

-

Standard: A well-characterized reference standard of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 15 minutes; hold at 95% B for 5 minutes; return to 5% B in 1 minute; hold at 5% B for 4 minutes for equilibration. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm |

Standard and Sample Preparation

-

Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Amino-6-methyl-1,3,5-triazin-2-ol reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-Amino-6-methyl-1,3,5-triazin-2-ol sample to be tested and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purity analysis of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Caption: Experimental workflow for HPLC purity analysis.

Potential Impurities

The purity analysis should account for potential impurities that may arise during the synthesis or degradation of 4-Amino-6-methyl-1,3,5-triazin-2-ol. Based on its chemical structure, potential impurities could include starting materials, by-products, or degradation products. The following diagram illustrates the logical relationship of potential impurities.

Caption: Logical relationship of potential impurities.

Results and Data Presentation

The following tables present representative data obtained from the HPLC analysis of a 4-Amino-6-methyl-1,3,5-triazin-2-ol sample.

Table 1: Chromatographic Data for 4-Amino-6-methyl-1,3,5-triazin-2-ol and Potential Impurities

| Peak ID | Compound Name | Retention Time (min) |

| 1 | Impurity A (e.g., Starting Material) | 3.5 |

| 2 | 4-Amino-6-methyl-1,3,5-triazin-2-ol | 8.2 |

| 3 | Impurity B (e.g., By-product) | 10.1 |

| 4 | Impurity C (e.g., Degradation Product) | 12.7 |

Table 2: Purity Analysis of a Representative Sample

| Peak Name | Retention Time (min) | Area | % Area |

| Impurity A | 3.5 | 15000 | 0.15 |

| 4-Amino-6-methyl-1,3,5-triazin-2-ol | 8.2 | 9950000 | 99.50 |

| Impurity B | 10.1 | 25000 | 0.25 |

| Impurity C | 12.7 | 10000 | 0.10 |

| Total | 10000000 | 100.00 |

Conclusion

The HPLC method described in this application note is a reliable and robust technique for determining the purity of 4-Amino-6-methyl-1,3,5-triazin-2-ol. The method is straightforward to implement and provides accurate and reproducible results. The provided experimental protocol, data tables, and diagrams serve as a comprehensive guide for researchers and scientists involved in the quality control of this compound.

References

Application Notes and Protocols for the Mass Spectrometry of 4-Amino-6-methyl-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the analysis of 4-Amino-6-methyl-1,3,5-triazin-2-ol, a heterocyclic compound of interest in pharmaceutical and agrochemical research, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document includes procedures for sample preparation, instrumental analysis, and data interpretation, along with predicted mass spectral data and fragmentation patterns to aid in compound identification and quantification.

Introduction

4-Amino-6-methyl-1,3,5-triazin-2-ol, also known as acetoguanide, is a triazine derivative with potential applications in various fields of chemical and biological research. Accurate and sensitive analytical methods are crucial for its detection and quantification in complex matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such polar compounds. This document outlines a comprehensive approach to the mass spectrometric analysis of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Predicted Mass Spectral Data

While experimental mass spectral data for 4-Amino-6-methyl-1,3,5-triazin-2-ol is not widely available in the public domain, a plausible fragmentation pattern can be predicted based on the principles of mass spectrometry and the known fragmentation of structurally similar triazine compounds. The molecular formula of the compound is C₄H₆N₄O, with a monoisotopic mass of 126.0542 Da.[1]

Table 1: Predicted Mass Spectral Data for 4-Amino-6-methyl-1,3,5-triazin-2-ol (ESI+)

| m/z (Da) | Proposed Fragment | Proposed Structure |

| 127.0615 | [M+H]⁺ | Protonated parent molecule |

| 110.0594 | [M+H - NH₃]⁺ | Loss of ammonia from the amino group |

| 85.0505 | [M+H - HNCO]⁺ | Loss of isocyanic acid from the triazinone ring |

| 68.0505 | [C₂H₄N₃]⁺ | Further fragmentation of the triazine ring |

Experimental Protocols

The following protocol describes a general procedure for the analysis of 4-Amino-6-methyl-1,3,5-triazin-2-ol using LC-MS/MS. Optimization of these parameters may be required for specific matrices and instrumentation.

Sample Preparation (Aqueous Matrix)

-

Filtration: For aqueous samples containing particulates, filter the sample through a 0.45 µm syringe filter.

-

Dilution: Dilute the sample with an appropriate solvent (e.g., methanol/water, 50/50, v/v) to a concentration within the linear range of the instrument. A starting concentration of 1 µg/mL is recommended.

-

Fortification (for quantitative analysis): For the preparation of calibration standards and quality control samples, spike known concentrations of a 4-Amino-6-methyl-1,3,5-triazin-2-ol standard solution into the blank matrix.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Collision Energy | Optimized for each transition (e.g., 15-30 eV) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Proposed MRM Transitions for 4-Amino-6-methyl-1,3,5-triazin-2-ol

| Precursor Ion (m/z) | Product Ion (m/z) | Use |

| 127.1 | 110.1 | Quantification |

| 127.1 | 85.1 | Confirmation |

Visualizations

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of 4-Amino-6-methyl-1,3,5-triazin-2-ol.

Data Analysis and Interpretation

For qualitative analysis, the presence of 4-Amino-6-methyl-1,3,5-triazin-2-ol is confirmed by the detection of the precursor ion and its corresponding product ions at the expected retention time. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the quantification transition against the concentration of the standards. The concentration of the analyte in the samples is then determined from this calibration curve.

Conclusion

The protocol described in these application notes provides a robust framework for the sensitive and selective analysis of 4-Amino-6-methyl-1,3,5-triazin-2-ol by LC-MS/MS. The predicted fragmentation data and pathways offer a valuable reference for compound identification. This methodology is suitable for a wide range of applications in pharmaceutical development, metabolic studies, and environmental monitoring. Researchers are encouraged to adapt and optimize the provided protocols to meet the specific requirements of their analytical challenges.

References

Application Notes and Protocols for the Synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological significance of 4-Amino-6-methyl-1,3,5-triazin-2-ol and its derivatives. The protocols detailed herein are intended for laboratory use by qualified personnel.

Introduction